molecular formula C10H20N2O B15276665 9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane

9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane

Cat. No.: B15276665
M. Wt: 184.28 g/mol
InChI Key: BEWYIMNCIDHHJH-UHFFFAOYSA-N
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Description

9-Isopropyl-2-oxa-6,9-diazaspiro[45]decane is a heterocyclic compound with a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure . The process involves alkylation and heterocyclization steps, which are crucial for the formation of the spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group and spirocyclic structure make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

9-propan-2-yl-2-oxa-6,9-diazaspiro[4.5]decane

InChI

InChI=1S/C10H20N2O/c1-9(2)12-5-4-11-10(7-12)3-6-13-8-10/h9,11H,3-8H2,1-2H3

InChI Key

BEWYIMNCIDHHJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCNC2(C1)CCOC2

Origin of Product

United States

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